1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid
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Overview
Description
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid is an organic compound that features a chlorobenzyl group attached to a cyclohexane ring with a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a propionic acid derivative. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like ethanol or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize:
Catalysts: Metal catalysts such as cobalt or manganese bromides.
Oxidizing Agents: Molecular oxygen or other oxidizing agents to drive the reaction.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring and propionic acid side chain.
Benzyl chloride: Contains a benzyl group but lacks the additional functional groups present in 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid.
Uniqueness
This compound is unique due to its combination of a chlorobenzyl group, a cyclohexane ring, and a propionic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
791-45-7 |
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Molecular Formula |
C16H19ClO3 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-2-1-5-12(13)11-16(10-8-15(19)20)9-4-3-7-14(16)18/h1-2,5-6H,3-4,7-11H2,(H,19,20) |
InChI Key |
XEBOVYWLIDTDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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